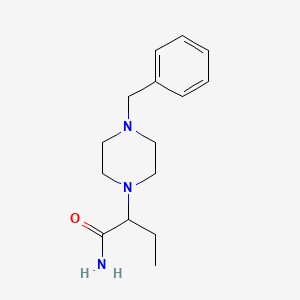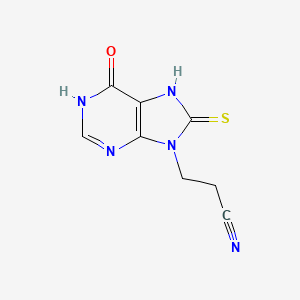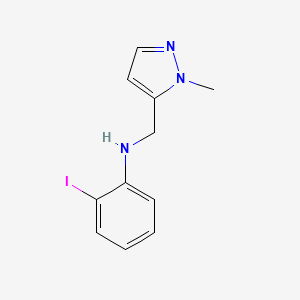
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone is a chemical compound that features a phenyl ring substituted with hydroxy and diiodo groups, and a piperidinyl methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone typically involves the iodination of a hydroxyphenyl precursor followed by the introduction of the piperidinyl methanone group. One common method involves the use of iodine and a suitable oxidizing agent to achieve the diiodination of the hydroxyphenyl compound. The piperidinyl methanone group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable carbonyl source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of catalysts to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carbonyl group in the piperidinyl methanone moiety can be reduced to a hydroxyl group.
Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, hydroxylated piperidinyl methanones, and other functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxy and diiodo groups on the phenyl ring can participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Hydroxy-3,5-diiodophenyl)[2-(hydroxymethyl)-1-piperidinyl]methanone: Similar structure but with an additional hydroxymethyl group.
(3-bromo-2,5-dichlorophenyl)(piperidin-1-yl)methanone: Contains bromine and chlorine substituents instead of iodine
Uniqueness
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone is unique due to the presence of both hydroxy and diiodo groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H13I2NO2 |
|---|---|
Molekulargewicht |
457.05 g/mol |
IUPAC-Name |
(2-hydroxy-3,5-diiodophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H13I2NO2/c13-8-6-9(11(16)10(14)7-8)12(17)15-4-2-1-3-5-15/h6-7,16H,1-5H2 |
InChI-Schlüssel |
OYCVTKIGLUVQFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=C(C(=CC(=C2)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)












